molecular formula C18H21ClN2O B1525123 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride CAS No. 1236262-17-1

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride

Cat. No. B1525123
M. Wt: 316.8 g/mol
InChI Key: YAQXXNVPRBKCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride” is a chemical compound. It is a potent, selective, and reversible inhibitor of iNOS . It’s also used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H21ClN2O . The InChI code for this compound is 1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H .

Scientific Research Applications

Antimalarial Activity

A study explored the antimalarial activity of compounds derived from substituted 1-phenyl-2-propanones, potentially including 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride. These compounds exhibited high activity against Plasmodium berghei infections in mice, resistant strains of parasites, and showed promising pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).

Synthesis and Reactivity

In 2006, a study detailed the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, closely related to the compound . The reactivity of this compound with various agents was investigated, highlighting its potential in developing new chemical entities (Elkholy & Morsy, 2006).

Antifungal Properties

A series of analogues including 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile were synthesized and evaluated for their antifungal activity. This research indicates the potential use of these compounds in developing antifungal agents (Gholap et al., 2007).

Nevirapine Analogue Synthesis

A study developed a new method for preparing 3-amino-2-chloropyridines, which led to the synthesis of an isoquinoline analogue of the reverse transcriptase inhibitor Nevirapine, potentially related to the target compound (Bakke & Říha, 2001).

Mercury Sensing

Research showed that 3-phenyl-2-amino isoquinoline, a molecule structurally related to the compound , can act as a simple mercury sensor, which may suggest similar sensing applications for 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride (Wan et al., 2009).

Supramolecular Studies

A 2018 study on 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, which are structurally similar to the target compound, revealed insights into their supramolecular features, including weak interactions and crystal packing. This might be applicable to the study of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride (Mandal & Patel, 2018).

Antimicrobial Evaluation

A range of derivatives including 2-aminoquinolines were synthesized and evaluated for their antimicrobial properties, demonstrating potential applications in developing new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQXXNVPRBKCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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